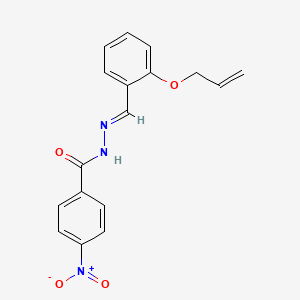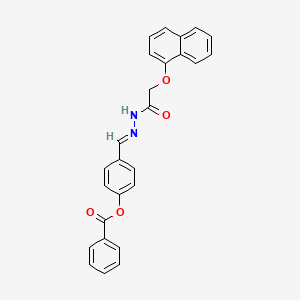![molecular formula C26H24BrN5OS B11979749 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11979749.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a bromophenyl group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The resulting compound is further reacted with hydrazine to form the acetohydrazide moiety.
Condensation Reaction: Finally, the acetohydrazide is condensed with an aldehyde or ketone to introduce the bromophenyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.
Substitution: The bromophenyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the triazole or hydrazide moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide has several research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Materials Science: Possible applications in the development of novel materials with unique properties.
Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bromophenyl group can form hydrogen bonds and hydrophobic interactions, respectively, with target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
The presence of the bromophenyl group in 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide distinguishes it from similar compounds. This group can enhance the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities and applications.
特性
分子式 |
C26H24BrN5OS |
|---|---|
分子量 |
534.5 g/mol |
IUPAC名 |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H24BrN5OS/c1-17-7-11-20(12-8-17)25-30-31-26(32(25)23-13-9-18(2)10-14-23)34-16-24(33)29-28-19(3)21-5-4-6-22(27)15-21/h4-15H,16H2,1-3H3,(H,29,33)/b28-19+ |
InChIキー |
MITZBPUPZGGZEU-TURZUDJPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC(=CC=C4)Br |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979674.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11979683.png)
![N'-[(E)-9-Anthrylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11979688.png)


![1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979706.png)

![5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11979709.png)

![4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11979713.png)
![3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979725.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979731.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979739.png)
